molecular formula C6H2ClLi2NO3 B12967129 Lithium 4-Chloro-5-oxidonicotinate

Lithium 4-Chloro-5-oxidonicotinate

Cat. No.: B12967129
M. Wt: 185.5 g/mol
InChI Key: HOHCWMCFQKEALR-UHFFFAOYSA-L
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Description

Lithium 4-Chloro-5-oxidonicotinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion, a chloro substituent, and an oxidonicotinate moiety, which together contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-Chloro-5-oxidonicotinate typically involves the reaction of 4-chloro-5-oxidonicotinic acid with a lithium reagent. One common method is the direct lithiation of 4-chloro-5-oxidonicotinic acid using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent moisture and air from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-Chloro-5-oxidonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted nicotinate derivatives .

Scientific Research Applications

Lithium 4-Chloro-5-oxidonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 4-Chloro-5-oxidonicotinate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, lithium is known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase), which play roles in cellular signaling and metabolism . The chloro and oxidonicotinate moieties contribute to the compound’s reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 4-Chloro-5-oxidonicotinate is unique due to the presence of both the chloro and oxidonicotinate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H2ClLi2NO3

Molecular Weight

185.5 g/mol

IUPAC Name

dilithium;4-chloro-5-oxidopyridine-3-carboxylate

InChI

InChI=1S/C6H4ClNO3.2Li/c7-5-3(6(10)11)1-8-2-4(5)9;;/h1-2,9H,(H,10,11);;/q;2*+1/p-2

InChI Key

HOHCWMCFQKEALR-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=C(C(=C(C=N1)[O-])Cl)C(=O)[O-]

Origin of Product

United States

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